

Introduction: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-(2-Aminophenyl)propan-1-one*

Cat. No.: B073937

[Get Quote](#)

1-(2-Aminophenyl)propan-1-one, also known as 2'-aminopropiophenone, is an aromatic ketone featuring both a primary amine and a propanoyl group substituted at the ortho position of a benzene ring.^{[1][2]} This unique arrangement of functional groups makes it a highly valuable precursor for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles which form the scaffold of many pharmacologically active compounds.^[1] Its utility stems from the distinct and orthogonal reactivity of the amino and carbonyl moieties, allowing for sequential and controlled chemical transformations.

Physicochemical and Spectroscopic Profile

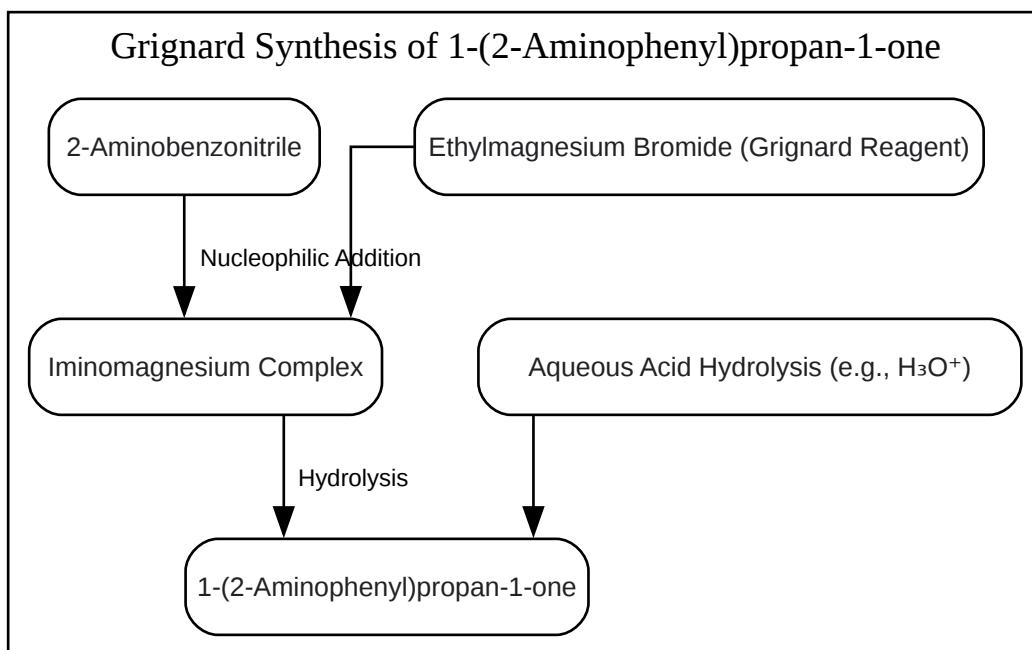
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for its unambiguous identification. The key properties of **1-(2-Aminophenyl)propan-1-one** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	1196-28-7	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₁ NO	[1] [2] [3] [4]
Molecular Weight	149.19 g/mol	[1] [2] [3]
IUPAC Name	1-(2-aminophenyl)propan-1-one	[2]
Synonyms	2'-Aminopropiophenone, o-aminopropiophenone	[2] [3] [4]
Appearance	Yellow crystalline needles	[5]
Density	1.1 ± 0.1 g/cm ³	[3]
Boiling Point	266.9 ± 13.0 °C at 760 mmHg	[3]
Flash Point	115.2 °C	[3] [4]
logP	2.15	[3]
pKa (Strongest Basic)	7.55 (Predicted)	[6]

Table 2: Predicted Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	Aromatic protons (~6.5-8.0 ppm, complex multiplets); Amine protons (-NH ₂ , broad singlet); Ethyl group protons (-CH ₂ CH ₃ , quartet and triplet). [1]
¹³ C NMR	Carbonyl carbon (~195-205 ppm); Aromatic carbons (~115-150 ppm); Ethyl group carbons (~8-35 ppm).
IR Spectroscopy	C=O stretch (~1650-1680 cm ⁻¹); N-H stretch (two bands, ~3300-3500 cm ⁻¹); Aromatic C-H and C=C stretches.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 149.08. [7]


Synthesis Methodologies

The synthesis of **1-(2-aminophenyl)propan-1-one** requires strategic considerations to manage the reactive amino group. Direct Friedel-Crafts acylation of aniline is often problematic as the Lewis acid catalyst coordinates with the basic amino group, deactivating the ring towards electrophilic substitution.^[1] More effective and reliable methods have been developed to circumvent this issue.

Grignard Reagent-Mediated Synthesis

A practical and efficient route involves the use of a Grignard reagent with a protected or less reactive amino precursor. One such pathway starts from 2-aminobenzonitrile.^[1]

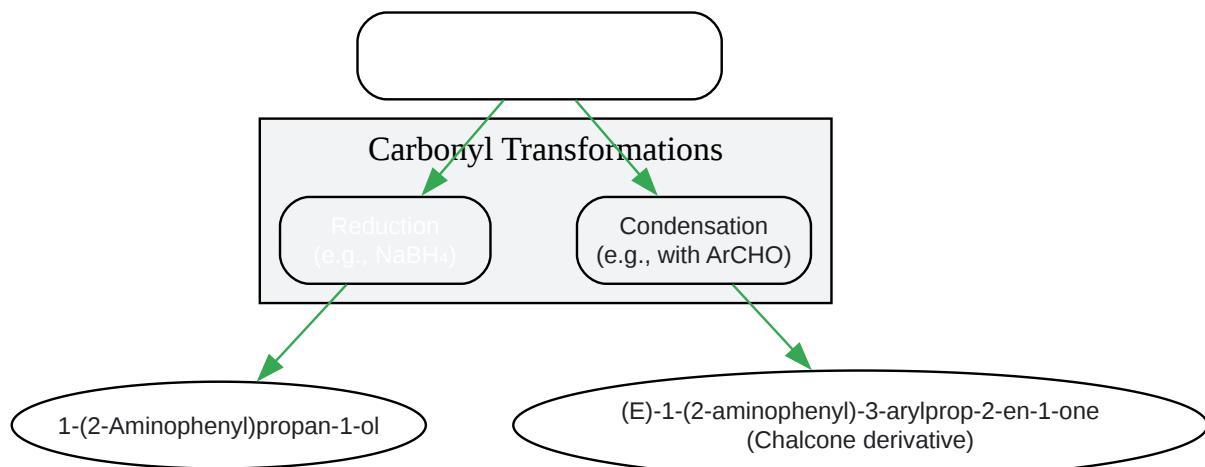
Workflow: Grignard Synthesis

[Click to download full resolution via product page](#)

Caption: Grignard synthesis workflow.

Protocol: Synthesis via Grignard Reaction

- Grignard Reagent Formation: Prepare ethylmagnesium bromide in anhydrous diethyl ether or THF.
- Reaction: To a cooled solution of 2-aminobenzonitrile in anhydrous ether, add the Grignard reagent dropwise under an inert atmosphere (e.g., nitrogen or argon). The choice of an inert atmosphere is critical to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.
- Stirring: Allow the reaction mixture to stir at room temperature for several hours to ensure complete formation of the intermediate iminomagnesium complex.
- Hydrolysis: Carefully quench the reaction by slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This step hydrolyzes the intermediate to form the desired ketone and should be performed in an ice bath due to its exothermic nature.
- Extraction & Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by column chromatography or recrystallization.


Chemical Reactivity and Synthetic Applications

The dual functionality of **1-(2-aminophenyl)propan-1-one** is the cornerstone of its synthetic value. The carbonyl and amino groups can be targeted for a variety of transformations.

Reactions at the Carbonyl Group

The ketone functionality is a hub for nucleophilic additions and condensation reactions.[\[1\]](#)

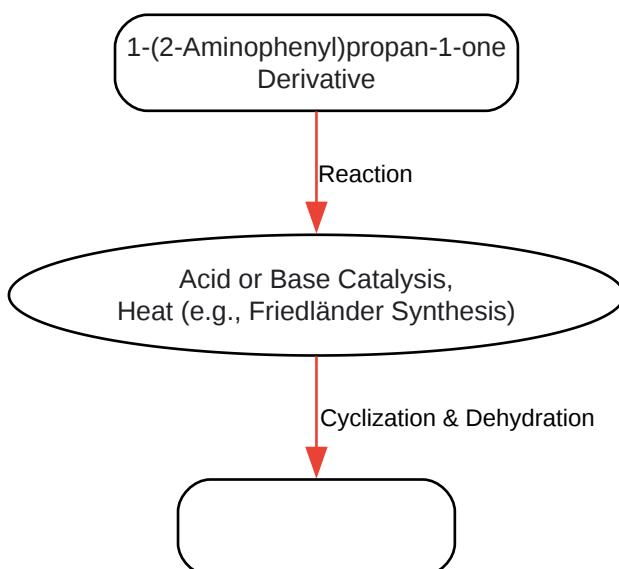
Diagram: Carbonyl Group Reactivity

[Click to download full resolution via product page](#)

Caption: Key reactions of the carbonyl group.

- Reduction: The carbonyl can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH_4) or more powerful ones like lithium aluminum hydride (LiAlH_4).^[1] This transformation is fundamental for creating chiral centers and accessing different classes of molecules.
- Condensation: The α -protons to the carbonyl are acidic, enabling base-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are important intermediates for flavonoids and other bioactive compounds.^[1]

Protocol: Chalcone Synthesis via Claisen-Schmidt Condensation


- Dissolution: Dissolve **1-(2-aminophenyl)propan-1-one** and an appropriate aromatic aldehyde (e.g., benzaldehyde) in ethanol.
- Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (10% aq. NaOH), to the stirred mixture at room temperature.^[1] The base deprotonates the α -carbon, generating an enolate which acts as the nucleophile.
- Reaction: Continue stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- **Precipitation & Isolation:** The chalcone product often precipitates from the reaction mixture. If not, pour the mixture into cold water to induce precipitation.
- **Purification:** Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.

Reactivity of the Amino Group and Cyclization

The ortho-amino group is a powerful director in the synthesis of N-heterocycles. Through intramolecular reactions, it can readily form fused ring systems, most notably quinolines and their derivatives, which are prevalent in pharmaceuticals.[\[1\]](#)

Diagram: Intramolecular Cyclization to Quinolines

[Click to download full resolution via product page](#)

Caption: General pathway for quinoline synthesis.

This cyclization, often part of named reactions like the Friedländer synthesis, typically involves the reaction of the ortho-amino ketone with a compound containing a reactive methylene group adjacent to a carbonyl. The initial condensation is followed by a cyclizing dehydration to form the stable aromatic quinoline ring system.

Safety and Handling

As a laboratory chemical, **1-(2-aminophenyl)propan-1-one** must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard Code	Description	Source(s)
H302	Harmful if swallowed	[2][3]
H317	May cause an allergic skin reaction	[2]

Protocol: Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2][8]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10]
- Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]
- Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1][10] Protect from light.[1]
- Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[9]

Conclusion

1-(2-Aminophenyl)propan-1-one is a chemical of significant strategic importance in organic synthesis. Its bifunctional nature provides a platform for constructing complex molecular architectures, particularly heterocyclic systems that are central to drug discovery and materials science. A solid grasp of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for any researcher aiming to leverage its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Aminophenyl)propan-1-one|CAS 1196-28-7 [benchchem.com]
- 2. 1-(2-Aminophenyl)propan-1-one | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-(2-Aminophenyl)propan-1-one | lookchem [lookchem.com]
- 5. P-aminopropiophenone [sitem.herts.ac.uk]
- 6. Human Metabolome Database: Showing metabocard for 2-Aminopropiophenone (HMDB0245024) [hmdb.ca]
- 7. PubChemLite - 1-(2-aminophenyl)propan-1-one (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073937#1-2-aminophenyl-propan-1-one-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com